N-(3-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
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Overview
Description
N-(3-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a propanamide group, and a triazinyl sulfanyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide typically involves multiple steps, including the formation of the triazinyl sulfanyl core and the subsequent attachment of the chlorophenyl and propanamide groups. The reaction conditions often require the use of polar solvents, acidic or basic catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: For large-scale production, the synthesis process is optimized to enhance reaction efficiency and reduce impurity content. This may involve the use of advanced purification techniques, such as crystallization or chromatography, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed .
Scientific Research Applications
Chemistry: In chemistry, N-(3-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules under various chemical conditions .
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may also be used in studies related to enzyme inhibition and receptor binding .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications, including its role as a drug candidate for treating various diseases .
Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities .
Comparison with Similar Compounds
- **N-(3-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide shares similarities with other triazinyl sulfanyl compounds, such as those containing different substituents on the phenyl or triazinyl rings .
Disilane-bridged architectures: These compounds feature Si-Si bonds and exhibit unique electronic properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C23H24ClN5O3S |
---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[6-[5-methyl-2-(propanoylamino)phenyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C23H24ClN5O3S/c1-4-18(21(31)25-15-8-6-7-14(24)12-15)33-23-27-22(32)20(28-29-23)16-11-13(3)9-10-17(16)26-19(30)5-2/h6-12,18H,4-5H2,1-3H3,(H,25,31)(H,26,30)(H,27,29,32) |
InChI Key |
NWZQAKGZURTGJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NN=C(C(=O)N2)C3=C(C=CC(=C3)C)NC(=O)CC |
Origin of Product |
United States |
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